
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid
Übersicht
Beschreibung
“3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid” is a chemical compound with the empirical formula C14H11F3O3 . It has a molecular weight of 284.23 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)CCc1ccc(o1)-c2ccccc2C(F)(F)F . This indicates that the compound contains a furan ring attached to a phenyl ring with a trifluoromethyl group. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 69-73 °C . Its InChI key isGUNVLEJSOWBDBS-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
C14H11F3O3 C_{14}H_{11}F_{3}O_{3} C14H11F3O3
and a molecular weight of 284.23 g/mol, exhibits a structure conducive to various scientific applications .Medicinal Chemistry: Drug Discovery
The presence of a furan ring and a carboxylic acid group in this compound suggests its potential in medicinal chemistry. Furan rings are common in bioactive molecules, and the carboxylic acid group can be involved in drug-receptor interactions. The trifluoromethyl group can improve the pharmacokinetic properties of potential drugs.
Organic Synthesis: Building Blocks
As a heterocyclic compound with a reactive carboxylic acid group, it serves as a versatile building block in organic synthesis. It can undergo reactions such as esterification and amide formation, which are pivotal in creating complex organic molecules.
Material Science: Advanced Materials
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for the synthesis of advanced materials. Its incorporation into polymers or small molecules could affect their physical properties, such as thermal stability and electronic conductivity.
Biochemistry: Enzyme Inhibition Studies
Compounds with trifluoromethyl groups have been shown to exhibit enzyme inhibition properties. This compound could be used to study its effects on various biochemical pathways, potentially leading to the discovery of new inhibitors .
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, this compound can serve as a standard in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
Pharmacology: Metabolism Studies
The metabolism of trifluoromethyl-containing compounds is of interest in pharmacology. This compound can be used to study the metabolic pathways and the impact of the trifluoromethyl group on drug metabolism.
Chemical Biology: Protein Interaction Probes
Environmental Chemistry: Degradation Studies
The environmental fate of fluorinated compounds is a growing area of research. This compound can be used to study degradation processes and the impact of fluorinated compounds on the environment.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
It is suggested that it may have an impact on the respiratory system .
Biochemical Pathways
The presence of the trifluoromethyl group (cf3) in the compound suggests that it may have unique properties, such as increased lipophilicity (fat solubility) and metabolic stability, which could influence various biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group (cf3) suggests that it may have increased lipophilicity (fat solubility) and metabolic stability, which could influence its bioavailability.
Eigenschaften
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-5,7H,6,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVLEJSOWBDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584731 | |
| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propionic acid | |
CAS RN |
853310-21-1 | |
| Record name | 3-{5-[2-(Trifluoromethyl)phenyl]furan-2-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



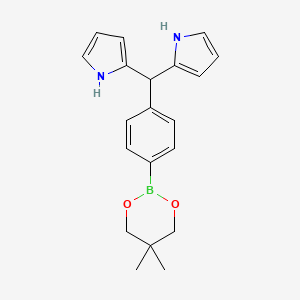




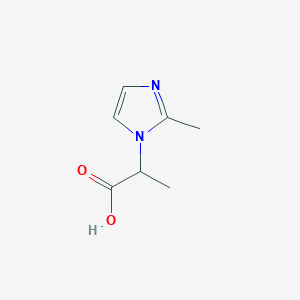

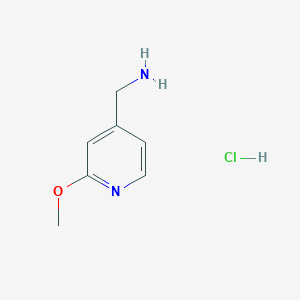
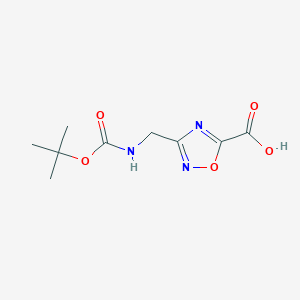
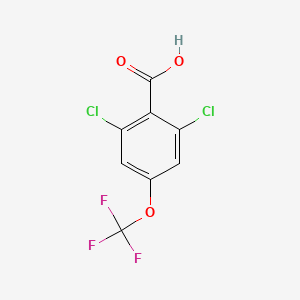
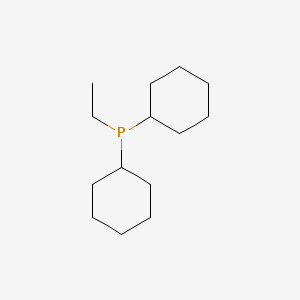
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)